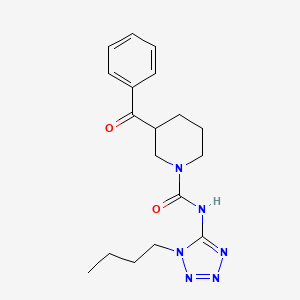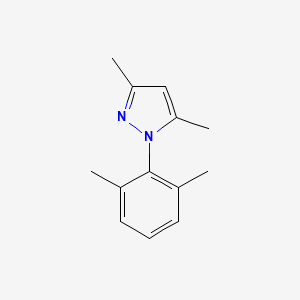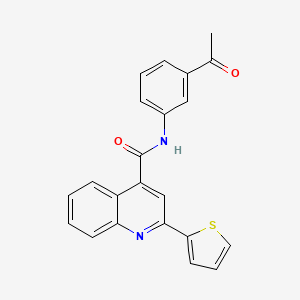![molecular formula C13H20N2O3 B6019545 5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)
5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione, also known as Meldrum's acid, is an organic compound with a unique structure that has attracted the attention of many researchers in the field of organic chemistry. Meldrum's acid is a versatile reagent that has been used in a wide range of chemical reactions, including the synthesis of heterocyclic compounds, carboxylic acids, and esters.
Mecanismo De Acción
5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid acts as a nucleophile in many chemical reactions due to the presence of the carbonyl group in its structure. It can also act as a mild acid in certain reactions, such as the esterification of carboxylic acids. The unique structure of this compound's acid allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound's acid. However, it has been reported to have low toxicity and is not considered to be a mutagen or carcinogen. It is also not expected to have any significant impact on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid has several advantages in lab experiments, including its versatility in organic synthesis, low toxicity, and ease of handling. However, it also has some limitations, such as its sensitivity to moisture and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the research and development of 5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid. One potential direction is the synthesis of new biologically active compounds using this compound's acid as a key reagent. Another direction is the development of new synthetic methodologies using this compound's acid as a catalyst. Additionally, the use of this compound's acid in the synthesis of new materials, such as polymers and nanoparticles, is an area of potential future research.
Métodos De Síntesis
5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction proceeds through the formation of an intermediate, which is then converted to this compound's acid upon hydrolysis.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid has been widely used in scientific research as a versatile reagent in organic synthesis. It has been used in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound's acid has also been used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2)7-11(16)10(12(17)8-13)9-14-15-3-5-18-6-4-15/h9,16H,3-8H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFTKFORNOTIG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NN2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/N2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)

![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
![8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6019538.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)

![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)